molecular formula C23H38O2 B12432535 5-(Heptadec-8-en-1-yl)benzene-1,3-diol

5-(Heptadec-8-en-1-yl)benzene-1,3-diol

Cat. No.: B12432535
M. Wt: 346.5 g/mol
InChI Key: DQSWQRFGZIJUCI-UHFFFAOYSA-N
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Description

5-(Heptadec-8-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C23H38O2 It is a member of the resorcinol family, characterized by the presence of a long aliphatic chain attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptadec-8-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable heptadec-8-en-1-yl halide. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Heptadec-8-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of 5-(Heptadec-8-en-1-yl)benzene-1,3-quinone.

    Reduction: Formation of 5-(Heptadecyl)benzene-1,3-diol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Heptadec-8-en-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Heptadec-8-en-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The aliphatic chain can interact with lipid membranes, affecting their properties and potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pentadec-8-en-1-yl)benzene-1,3-diol
  • 5-(Heptadecadienyl)benzene-1,3-diol
  • 5-(Pentadecenyl)resorcinol

Uniqueness

5-(Heptadec-8-en-1-yl)benzene-1,3-diol is unique due to its specific aliphatic chain length and unsaturation, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-heptadec-8-enylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSWQRFGZIJUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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